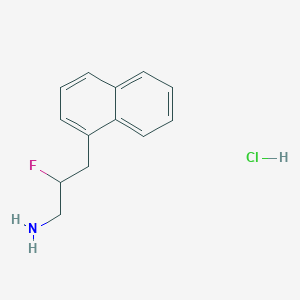

2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2F-DPA involves several steps. One notable method is the asymmetric transfer hydrogenation (ATH) reaction. In this process, alcohols (specifically, (2R,3S)-21 and (2S,3R)-22 ) are produced by the ATH reaction of a precursor compound with a catalyst (S,S)-RuCl(TsDPEN)L3, mediated by dynamic kinetic resolution. The overall yield of these alcohols is approximately 90% .

Molecular Structure Analysis

The molecular structure of 2F-DPA consists of a fluoro-substituted propan-1-amine core attached to a naphthalene ring. The fluorine atom at position 2 enhances its chemical properties and reactivity. The hydrochloride salt form ensures solubility and stability in aqueous solutions .

Chemical Reactions Analysis

2F-DPA can participate in various chemical reactions, including nucleophilic substitutions, amidation, and reductive transformations. Researchers have explored its reactivity with other functional groups, leading to the development of novel derivatives and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Fluoronaphthalene Building Blocks : The study by Masson and Schlosser (2005) discusses the creation of naphthalene derivatives with unique substituent patterns, potentially useful as building blocks in pharmaceutical or agricultural research. The focus is on the regioselective synthesis using aryne and furan compounds, which might include derivatives like 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride (Masson & Schlosser, 2005).

Biological Activity and Molecular Docking

- 1,4-Naphthoquinone Derivatives and Complexes : Research by Ekennia et al. (2018) describes novel naphthalene derivatives, including their synthesis, characterization, and biological activities. These compounds, similar to 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride, exhibit potential in antibacterial applications and molecular interactions with various drug targets (Ekennia et al., 2018).

Fluorescence Derivatisation for Biological Assays

- Fluorescence Derivatisation of Amino Acids : A study by Frade et al. (2007) highlights the use of naphthalene-1-ylamino derivatives for fluorescence derivatisation of amino acids. These derivatives demonstrate strong fluorescence and are useful in biological assays, indicating potential applications for similar compounds like 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride in bioanalytical chemistry (Frade et al., 2007).

Fluorescence Sensing and Imaging

- Fluorigenic Reagents for Amino Acid Measurements : Aminuddin and Miller (1995) explored naphthalene derivatives as fluorigenic reagents for determining amino acids, suggesting a similar utility for 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride in detecting and measuring biological molecules (Aminuddin & Miller, 1995).

Synthesis and Reactivity Studies

- Naphtho-Fused Thiazole Synthesis : Aleksandrov et al. (2018) conducted a study on the synthesis of naphtho-fused 1,3-thiazole derivatives, showcasing synthetic methods relevant to compounds like 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride. This research provides insight into the synthetic pathways and potential reactivity of such compounds (Aleksandrov et al., 2018).

Direcciones Futuras

: Synthesis of anti-depressant molecules - RSC Publishing : 3-(naphthalen-1-yl)propan-1-amine hydrochloride | 188751-59-9 : 3-(NAPHTHALEN-1-YL)PROPAN-1-AMINE | 24781-50-8 - ChemicalBook : 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride : 2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride : [2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochlor

Propiedades

IUPAC Name |

2-fluoro-3-naphthalen-1-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN.ClH/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEYDYLRIQHKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(naphthalen-1-yl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

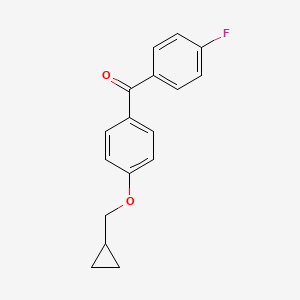

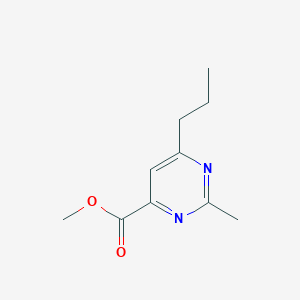

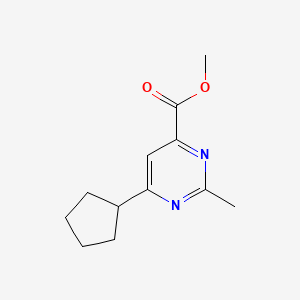

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)

![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)

![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)